

alpha-elemene spectroscopic data and characterization (NMR, MS, IR)

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Compound of Interest		
Compound Name:	alpha-Elemene	
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Spectroscopic and Characterization Guide to α-Elemene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for α -elemene, a naturally occurring sesquiterpene. Due to the limited availability of a complete, published dataset for α -elemene, this guide utilizes comprehensive data from its closely related and extensively studied isomer, β -elemene, as a representative example of an elemene-type sesquiterpene. This approach provides a robust framework for researchers working on the isolation, identification, and characterization of this class of compounds.

Chemical Structure and Properties

Alpha-elemene ($C_{15}H_{24}$) is a sesquiterpene characterized by a cyclohexene ring with a methyl, a vinyl, and an isopropyl substituent, along with an exocyclic isopropylidene group. Its molecular weight is approximately 204.35 g/mol . The structural elucidation and confirmation of α -elemene and its isomers rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the characterization of elemenetype sesquiterpenes, with specific data provided for β -elemene as a reference.



Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Elemene

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like α -elemene. While a complete assigned spectrum for α -elemene is not readily available in published literature, the data for its isomer, β -elemene, provides a valuable reference for the expected chemical shifts and multiplicities. The data presented below is for synthetic (1S,2S,4S)- β -elemene in CDCl₃.[1]

Carbon No.	¹³ C Chemical Shift (δ, ppm)	¹H Chemical Shift (δ, ppm)	Multiplicity & Coupling Constant (J, Hz)
1	39.1	1.57-1.78	m
2	30.2	2.18	m
3	39.8	1.57-1.78	m
4	47.7	2.32-2.40	m
5	110.17	4.68, 4.79	S, S
6	34.7	1.57-1.78	m
7	50.2	-	-
8	147.9	-	-
9	110.15	4.84, 4.90	m, s
10	24.6	1.57-1.78	m
11	150.2	5.82	dd, J = 17.5, 11.0
12	112.4	4.86, 4.93	d, J = 1.2; dd, J = 8.3, 1.0
13	22.29	1.73	S
14	22.30	1.75	S
15	25.5	1.02	S



Table 2: Mass Spectrometry (MS) Data

Mass spectrometry of α -elemene, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Property	Value (m/z)	Interpretation
Molecular Ion [M]+	204	Corresponds to the molecular formula C ₁₅ H ₂₄ .
Base Peak	93	A common and abundant fragment for β-elemene, indicative of the terpene structure.[2]
Major Fragments	189	Loss of a methyl group ([M-15]+).
161	Loss of an isopropyl group ([M-43]+).	
133	Further fragmentation, common in sesquiterpenes.	
121	Common fragment in elemene- type structures.	_
107	Common fragment in elemene- type structures.	-
81	Common fragment in elemene- type structures.	_

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the key functional groups within a molecule based on their vibrational frequencies. For α -elemene, the spectrum is dominated by absorptions from its alkene and alkane moieties.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H Stretch	Vinyl group (=C-H)[3][4][5]
2965 - 2850	C-H Stretch	Alkyl groups (sp³ C-H)[1][3][6]
~1645	C=C Stretch	Vinyl and Isopropylidene groups[1][4][5]
~1440	C-H Bend	CH₂ and CH₃ groups[1]
~1375	C-H Bend	CH₃ groups (gem-dimethyl)[1]
~910	C-H Bend	Vinyl group (out-of-plane)[1]

Experimental Protocols & Methodologies

The characterization of α -elemene requires its isolation from a natural source, typically an essential oil, followed by spectroscopic analysis.

Isolation Protocol

- Extraction: Essential oils are commonly extracted from plant material (e.g., rhizomes, leaves) via hydrodistillation or steam distillation.
- Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica gel.
- Elution: A gradient elution is performed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values corresponding to sesquiterpenes.
- Purification: Fractions rich in α-elemene are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.
 Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
- Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants).
- ¹³C NMR: Identifies the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: COSY spectra establish proton-proton couplings, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively, which is crucial for unambiguous assignment of the entire molecular structure.

GC-MS Protocol

- Sample Preparation: A dilute solution of the purified compound (or the essential oil fraction) is prepared in a volatile solvent like hexane or dichloromethane.
- Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to separate the components based on their boiling points and polarity.[7]
- Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.



 Detection and Spectral Analysis: A detector records the abundance of each fragment. The resulting mass spectrum is compared against spectral libraries (like NIST) for identification.

IR Spectroscopy Protocol

- Sample Preparation: A drop of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 Alternatively, a dilute solution can be prepared and a drop placed on a salt plate (e.g., NaCl), followed by solvent evaporation.
- Data Acquisition: The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate is taken first and automatically subtracted from the sample spectrum.
- Spectral Analysis: The resulting spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like α -elemene.

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